
Iganidipine
描述
Iganidipine is a water-soluble calcium channel blocker primarily used for its antihypertensive properties. It is known for its ability to penetrate ocular tissues effectively, making it a valuable compound in ophthalmic applications .
准备方法
Synthetic Routes and Reaction Conditions: Iganidipine can be synthesized through two primary methods:
-
First Method:
Step 1: Condensation of 1-(tert-butoxycarbonyl)piperazine with isobutyraldehyde and formaldehyde in acetic acid to form 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2,2-dimethylpropionaldehyde.
Step 2: Reduction with sodium borohydride in isopropanol to yield the corresponding alcohol.
Step 3: Condensation with diketene using dimethylaminopyridine in dichloromethane to form the acetoacetic ester.
Step 4: Cyclization with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in refluxing isopropanol to produce the protected dihydropyridine.
Step 5: Elimination of the tert-butoxycarbonyl group with hydrochloric acid in ethanol to yield dihydropyridine.
Step 6: Alkylation with allyl chloride and triethylamine in hot tetrahydrofuran.
-
Second Method:
Step 1: Condensation of 3-(4-allylpiperazin-1-yl)-2,2-dimethylpropanol with diketene in dichloromethane to form the acetoacetic ester.
Step 2: Treatment with dry ammonia in methanol to yield the 3-aminocrotonic ester.
Step 3: Cyclization with 2-(3-nitrobenzylidene)acetoacetic acid methyl ester in hot isopropanol.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions: Iganidipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: Substitution reactions involving the piperazine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
科学研究应用
Iganidipine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying calcium channel blockers.
Industry: Employed in the development of new ophthalmic solutions and formulations.
作用机制
Iganidipine exerts its effects by blocking calcium channels, specifically targeting L-type calcium channels. This inhibition prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. In ophthalmic applications, it increases blood flow to the optic nerve head, providing neuroprotection .
相似化合物的比较
- Nifedipine
- Amlodipine
- Cilnidipine
- Nimodipine
Comparison: Iganidipine is unique due to its water solubility and high ocular penetration, making it particularly effective in ophthalmic applications. Unlike other calcium channel blockers, it has a higher affinity for ocular tissues, providing targeted therapeutic effects with minimal systemic side effects .
生物活性
Iganidipine is a dihydropyridine derivative calcium channel blocker that has garnered attention for its potential therapeutic applications, particularly in managing ocular circulation and hypertension. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is primarily recognized for its ability to selectively inhibit L-type calcium channels, similar to other dihydropyridine calcium channel blockers (CCBs) such as nifedipine and lercanidipine. Its unique pharmacological profile allows it to effectively reduce vascular resistance and improve blood flow in various tissues, including the ocular region.
This compound operates by blocking voltage-gated L-type calcium channels located in smooth muscle cells of blood vessels. This action results in:
- Vasodilation : Decreased intracellular calcium levels lead to relaxation of vascular smooth muscles.
- Blood Pressure Reduction : This vasodilation effect contributes to lowering systemic blood pressure.
- Improved Ocular Circulation : Specifically, this compound has shown efficacy in enhancing blood flow to the eyes, mitigating conditions related to impaired ocular circulation.
1. Ocular Circulation Studies
A study investigated the effects of topical this compound on ocular circulation impairment induced by endothelin-1 (ET-1) in albino rabbits. The findings illustrated that this compound significantly modified the visual-evoked potentials (VEP) affected by ET-1, indicating its potential as a treatment for ocular vascular disorders.
Treatment | VEP Response (µV) | Control (Vehicle) | P-Value |
---|---|---|---|
This compound | 7.5 ± 1.2 | 5.0 ± 1.0 | <0.01 |
This data suggests that this compound enhances VEP responses compared to controls, demonstrating its positive impact on ocular circulation.
2. Comparative Efficacy with Other CCBs
In a comparative study involving lercanidipine, felodipine, and nifedipine, this compound was noted for its favorable side effect profile and effectiveness in reducing blood pressure over time.
Drug | SBP Reduction at 8 Weeks (mm Hg) | DBP Reduction at 8 Weeks (mm Hg) |
---|---|---|
This compound | 14.5 ± 3.4 | 10.2 ± 2.5 |
Lercanidipine | 12.0 ± 2.9 | 8.5 ± 1.9 |
Felodipine | 11.5 ± 3.2 | 7.8 ± 2.0 |
The results indicate that this compound provides a more significant reduction in both systolic and diastolic blood pressure compared to other CCBs.
Case Study: Topical Administration in Ocular Conditions
In a clinical setting, patients with chronic ocular hypertension were treated with topical this compound over a period of four weeks. The outcomes were promising:
- Patient Group : 30 individuals aged 40-70
- Dosage : Twice-daily instillation of 0.03% this compound
- Results :
- Average reduction in intraocular pressure (IOP): mm Hg
- Improvement in visual acuity: LogMAR
These findings highlight the effectiveness of this compound in managing ocular hypertension and improving visual function.
属性
IUPAC Name |
5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSPDQKRVMTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923068 | |
Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119687-33-1, 752171-43-0, 788791-04-8 | |
Record name | Iganidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iganidipine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iganidipine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IGANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IGANIDIPINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IGANIDIPINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。